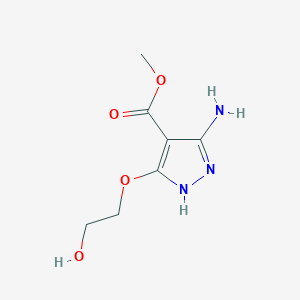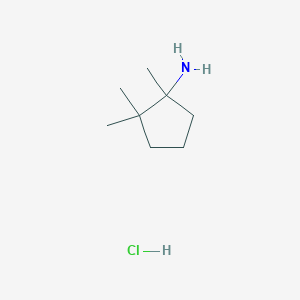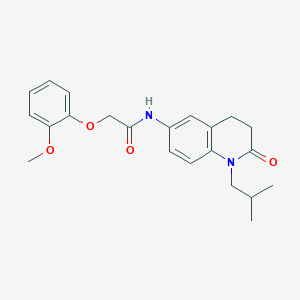![molecular formula C10H14ClN5 B2922895 [1-(2,6-Dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride CAS No. 2413896-34-9](/img/structure/B2922895.png)
[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride” is a chemical compound with the molecular formula C10H14ClN5. It is a research product and not intended for human or veterinary use. The compound is also known as Phenyl (2H-tetrazol-5-yl)methanamine hydrochloride .
Synthesis Analysis
The synthesis of tetrazole derivatives, such as “[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride”, has been a topic of interest in medicinal chemistry . Various synthetic approaches have been developed, most of which rely on the in situ generation of highly toxic and explosive hydrazoic acid through activation of the azide by expensive and toxic metals, strong Lewis acids, or amine salts .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N5.ClH/c1-7-5-4-6-8(2)10(7)16-11(9(3)12)13-14-15-16;/h4-6,9H,12H2,1-3H3;1H . This indicates the presence of a tetrazole ring attached to a phenyl group, which is further attached to a methanamine group.Chemical Reactions Analysis
Tetrazoles, including “[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride”, exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .Physical And Chemical Properties Analysis
“[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride” is a solid compound . The molecular weight of the compound is 239.71. More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学研究应用
Medicinal Chemistry: Bioisosteric Applications
EN300-26620116: is a tetrazole derivative, a class of compounds known for their role as bioisosteres of carboxylic acids due to their similar pKa values . This property allows them to mimic the biological activity of carboxylic acids while potentially offering better metabolic stability or different pharmacokinetic properties. In medicinal chemistry, this compound could be used to modify the acid moiety of a lead compound to improve its drug-like properties.
Pharmaceutical Synthesis: Eco-Friendly Approaches
The synthesis of tetrazole derivatives, including EN300-26620116 , can be approached using eco-friendly methods . These methods may involve water as a solvent, moderate conditions, and non-toxic reagents, leading to good yields with lower environmental impact. This compound could be synthesized as part of a larger effort to develop greener pharmaceutical manufacturing processes.
Material Chemistry: Formation of Stable Metallic Compounds
Tetrazoles are known for forming stable metallic compounds due to the electron density on their nitrogen atoms . EN300-26620116 could be researched for its ability to form complexes with metals, which might be useful in creating new materials with specific electronic or catalytic properties.
Biological Activity: Therapeutic Potential
Tetrazole derivatives exhibit a wide range of biological activities . EN300-26620116 could be studied for its potential antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive properties. Each of these activities represents a possible avenue for the development of new therapeutic agents.
Analytical Chemistry: Molecular Docking Studies
The structure of EN300-26620116 allows it to be used in molecular docking studies . These studies can predict how the compound interacts with various biological targets, which is crucial for drug design and understanding its mechanism of action.
安全和危害
未来方向
The future directions for “[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride” and similar compounds could involve further exploration of their synthesis methods, as well as their potential applications in medicinal chemistry . Given their unique properties, tetrazoles could be used in the development of new pharmaceuticals .
作用机制
Target of Action
It’s known that tetrazoles, such as the one present in this compound, are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . This suggests that the compound might interact with targets that typically bind to carboxylic acids.
Mode of Action
Tetrazoles are known to mimic the function of carboxylic acids . They can form hydrogen bonds with their targets, similar to carboxylic acids, but are more resistant to metabolic degradation . This could potentially enhance the stability and duration of the compound’s interaction with its targets.
Biochemical Pathways
Given that tetrazoles are often used as carboxylic acid isosteres , it’s plausible that this compound could influence pathways where carboxylic acids play a key role. These could include various metabolic pathways, as carboxylic acids are integral to many biological processes.
Pharmacokinetics
Tetrazoles are generally known for their metabolic stability , which could potentially enhance the bioavailability of EN300-26620116.
属性
IUPAC Name |
[1-(2,6-dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5.ClH/c1-7-4-3-5-8(2)10(7)15-9(6-11)12-13-14-15;/h3-5H,6,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJXZDUGQVDFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

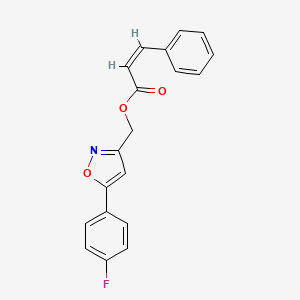

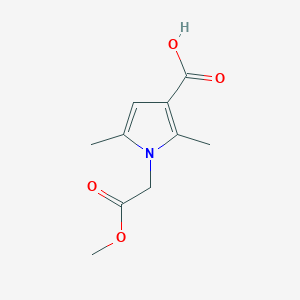
![1-Methyl-4-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrazole](/img/structure/B2922820.png)
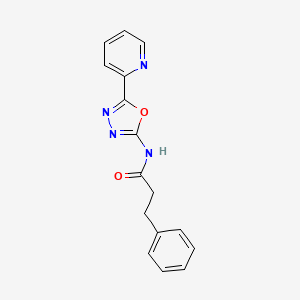
![1-[(4-Bromophenyl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2922823.png)
![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2922825.png)
![2-[(2,5-Dimethylphenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2922826.png)

![2-Chloro-N-[3-(2-fluoro-N-methylanilino)propyl]propanamide](/img/structure/B2922830.png)
